3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQXTJGBJNYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, with the CAS number 2097991-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 241.74 g/mol. The compound features a chlorinated propanone structure linked to a piperidine and pyrazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 241.74 g/mol |
| LogP | -0.19 |
| Polar Surface Area (Ų) | 58 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those structurally related to this compound. For instance, compounds with similar pyrazole structures demonstrated significant activity against various pathogens with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL .
Table: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.5 | Bactericidal |
| Compound B | 0.25 | 0.4 | Bactericidal |
| Compound C | 0.30 | 0.6 | Fungicidal |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes and disrupt microbial cell functions. For example, studies indicate that similar compounds exhibit inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .
Study on Pyrazole Derivatives
A study published in the American Chemical Society evaluated various pyrazole derivatives for their antimicrobial properties and found that certain derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole . This suggests that compounds like this compound could enhance the efficacy of existing treatments.
Hemolytic Activity
Another critical aspect of evaluating new compounds is their safety profile. In vitro tests revealed that certain pyrazole derivatives exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety margin compared to Triton X-100 . This suggests that compounds related to our target may be non-toxic at therapeutic concentrations.
Comparison with Similar Compounds
Compound A : (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one ()
- Structure: Replaces the 3-chloro and methyl-pyrazole groups with a phenyl ring and an amino group.
- Synthesis : Derived from a chiral template via diastereomeric separation ().
- Key Difference : The absence of the chloro group and pyrazole ring reduces electrophilic reactivity but introduces stereochemical complexity.
Compound B : 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one ()
- Structure: Features a 3-chloroanilino substituent and dimethylpyrazole instead of methylpyrazole-piperidine.
- Application : Pyrazole derivatives like this are studied for antimicrobial and antitumor activities ().
Analogues with Piperidine and Heterocyclic Modifications
Compound D : 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one ()
- Structure : Substitutes methyl-pyrazole with thiomorpholine.
- Key Difference : The sulfur atom in thiomorpholine improves solubility in polar solvents compared to the pyrazole variant.
Propan-1-one Derivatives with Bioactive Substituents
Compound E : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one ()
Compound F : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Structure: Extends the propanone backbone to an α,β-unsaturated ketone with dichlorophenyl and methoxyphenyl groups.
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The piperidine-propanone scaffold allows diverse substitutions (e.g., chloro, pyrazole, thiazole), enabling tailored physicochemical and bioactive properties.
Bioactivity Trends: Pyrazole and pyrazoline derivatives (Compounds B, E, F) show pronounced antimicrobial and antitumor activity, likely due to nitrogen-rich heterocycles interacting with biological targets ().
Agricultural Applications : Thiazole-isoxazole modifications (Compound C) enhance fungicidal efficacy, highlighting the importance of heterocyclic diversity in agrochemical design ().
Synthetic Challenges : Diastereomeric separation () and stability issues (e.g., discontinued status of the target compound) underscore the need for robust synthetic protocols.
Preparation Methods
Preparation of the Piperidinyl-Pyrazole Intermediate
The piperidine ring bearing the 1-methyl-1H-pyrazol-3-yl substituent is typically prepared via nucleophilic substitution or coupling reactions involving:
- Starting from 4-hydroxypiperidine or 4-aminopiperidine derivatives.
- Introduction of the 1-methyl-1H-pyrazol-3-yl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the pyrazole precursor used.
- Use of palladium-catalyzed cross-coupling reactions with reduced palladium catalyst loading (0.5–2 mol%) to improve cost-efficiency and reduce metal contamination, as reported in related patent literature for pyrazole derivatives.
Introduction of the 3-Chloropropanoyl Group
The key step to obtain the 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves acylation of the piperidine nitrogen with a 3-chloropropanoyl chloride or equivalent reagent. Typical conditions include:
- Reaction of the piperidinyl-pyrazole intermediate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
- Solvents such as dichloromethane or N-methylpyrrolidone (NMP) are commonly employed.
- Reaction temperature is generally controlled between 0°C to room temperature to minimize side reactions.
- Post-reaction workup involves aqueous washes and purification by chromatography or crystallization.
Purification and Yield Optimization
- Activated carbon and celite treatment in methanol can be applied to remove impurities.
- Controlled distillation of methanol followed by addition of water and sodium hydroxide facilitates precipitation of the product.
- The entire process can achieve overall yields exceeding 80% when optimized, as demonstrated in analogous pyrazole-piperidine compounds.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidine-Pyrazole coupling | Pd catalyst (0.5–2 mol%), pyrazole derivative | Acetonitrile-water | Room temperature | 75–85 | Reduced Pd loading, no distillation |
| Acylation | 3-chloropropanoyl chloride, base (e.g., DIEA) | DCM or NMP | 0–25°C | 70–80 | Controlled temperature, base present |
| Purification | Activated carbon, celite treatment, precipitation | Methanol, water | Ambient | — | Removes impurities, improves purity |
| Overall | Multi-step synthesis | — | — | ~80 | Optimized for scale-up and yield |
Research Findings and Improvements
- Recent patent disclosures emphasize minimizing expensive palladium catalyst usage and avoiding cumbersome distillation steps to improve scalability and cost-effectiveness.
- The use of biphasic solvent systems (acetonitrile-water) facilitates easier isolation of intermediates without distillation, enhancing process practicality.
- Modifications in the pyrazole substitution pattern, such as methylation at the 1-position, have been shown to enhance biological activity and may influence synthetic route efficiency.
- Reaction conditions such as temperature, solvent choice, and base selection are critical to maximize yield and minimize side products.
Q & A
Q. What are the key safety protocols for handling 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one in laboratory settings?
Methodological Answer: This compound requires strict safety measures due to its flammability (H228), toxicity (H301/H311), and environmental hazards (H410). Critical protocols include:
- Storage: Maintain in a dry, cool (<50°C) environment under inert gas (N₂/Ar) to prevent decomposition .
- Handling: Use explosion-proof equipment (P241), anti-static tools (P243), and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles (P280) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water contact to prevent exothermic reactions (P223/P273) .
Q. How can researchers optimize the synthesis of this compound to improve purity and yield?
Methodological Answer: Synthesis optimization involves:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF) under nitrogen atmosphere (P231) to minimize side reactions. Maintain temperatures between 0–5°C during exothermic steps to control reactivity .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Catalysts: Optimize stoichiometry of coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperidine and pyrazole moieties .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.8–2.1 ppm (piperidine CH₂), δ 3.7 ppm (N-methyl pyrazole), and δ 4.3 ppm (ketone-adjacent CH₂) confirm backbone connectivity .
- ¹³C NMR: Carbonyl signal at ~205 ppm (C=O) and aromatic carbons (100–150 ppm) validate substituent positions .
- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 308.1 (calculated: 308.08) .
- IR Spectroscopy: Stretching at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-N) confirms functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Cellular Models: Compare activity in immortalized cell lines (e.g., HEK293) vs. primary cells to assess receptor expression variability. Use siRNA knockdown to confirm target specificity .
- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Validate solubility via dynamic light scattering (DLS) .
- Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., known kinase inhibitors) to normalize inter-assay variability .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). For example, increased Km with unchanged Vmax suggests competitive binding .
- Docking Simulations: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PI3Kγ, PDB: 5FXR) to predict binding poses. Validate with mutagenesis (e.g., Ala-scanning at predicted binding residues) .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and enthalpy changes to assess thermodynamic driving forces .
Q. How can researchers address instability of this compound during long-term storage?
Methodological Answer:
- Degradation Pathways: Identify via accelerated stability studies (40°C/75% RH for 6 months). LC-MS analysis of degraded samples typically shows hydrolysis of the chloroacetone moiety .
- Stabilizers: Add antioxidants (0.1% BHT) or desiccants (silica gel) to storage vials. Use amber glass containers to prevent photodegradation (P410) .
- Lyophilization: For aqueous solutions, lyophilize and store at -20°C under argon to extend shelf life >12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
